L-glutamic acid
Overview
Description
Glutamic acid is an alpha-amino acid that is widely used by living organisms in the biosynthesis of proteins. It is a non-essential amino acid for humans, meaning that the human body can synthesize it. Glutamic acid is also the most abundant excitatory neurotransmitter in the vertebrate nervous system and serves as a precursor for the synthesis of gamma-aminobutyric acid in GABAergic neurons .
Mechanism of Action
Target of Action
Glutamic acid, also known as glutamate, primarily targets ionotropic and metabotropic glutamate receptors in the brain . These receptors are primarily found embedded in the cell membrane of neurons and astrocytes . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors .
Mode of Action
Glutamate activates both ionotropic and metabotropic glutamate receptors . The activation of these receptors leads to various physiological responses, including the transmission of nerve impulses in the brain . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
Glutamate is involved in several biochemical pathways. It is synthesized from α-ketoglutarate, an intermediate molecule generated during the Krebs Cycle . Glutamate also serves as a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in GABAergic neurons . Furthermore, glutamate can be synthesized from glutamine in the central nervous system through the glutamate-glutamine cycle .
Pharmacokinetics
The pharmacokinetics of glutamic acid are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . As an amino acid, glutamic acid is used to form proteins. In the body, it turns into glutamate, which helps nerve cells in the brain send and receive information from other cells .
Result of Action
Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system . It plays a crucial role in learning and memory . It also helps control alcoholism, schizophrenia, and the craving for sugar .
Action Environment
The action of glutamic acid is influenced by various environmental factors. For instance, the pH of the body influences the form in which glutamic acid exists. Under physiological conditions (pH 7), glutamic acid is almost always glutamate, because these conditions favor the loss of a positive charge . This highlights the importance of the body’s internal environment in influencing the action, efficacy, and stability of glutamic acid.
Biochemical Analysis
Biochemical Properties
Glutamic acid participates in various biochemical reactions. It is involved in the synthesis of proteins, the production of the neurotransmitter gamma-aminobutyric acid (GABA), and the biosynthesis of glutamine, proline, and arginine . It interacts with various enzymes and proteins, such as glutamate dehydrogenase, which catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate .
Cellular Effects
Glutamic acid has significant effects on various types of cells and cellular processes. It influences cell function by acting as a neurotransmitter in the central nervous system, where it is involved in fast excitatory synaptic transmission . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of glutamic acid involves its interactions with various biomolecules. It binds to glutamate receptors, which are involved in neural activation . It also influences gene expression by acting as a neurotransmitter .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glutamic acid can change over time. It is stable under physiological conditions, but can degrade under certain circumstances . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of glutamic acid vary with different dosages in animal models. High doses can lead to neurotoxicity, while low doses are generally safe .
Metabolic Pathways
Glutamic acid is involved in several metabolic pathways. It is a key molecule in the citric acid cycle, and it interacts with enzymes such as glutamate dehydrogenase . It can also affect metabolic flux and metabolite levels .
Transport and Distribution
Glutamic acid is transported and distributed within cells and tissues by various transporters. It can be localized in different cellular compartments depending on its role .
Subcellular Localization
The subcellular localization of glutamic acid depends on its function. It is found in high concentrations in the synaptic vesicles of nerve terminals, where it acts as a neurotransmitter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glutamic acid can be synthesized through various methods. One common method involves the fermentation process using microorganisms. The key precursor for glutamic acid is alpha-ketoglutarate, which is formed in the tricarboxylic acid cycle. This precursor is then converted into glutamic acid through reductive amination with free ammonium ions, catalyzed by the enzyme glutamate dehydrogenase .
Industrial Production Methods: Industrial production of glutamic acid typically involves microbial fermentation. The process can be divided into two stages:
- Production of alpha-ketoglutaric acid by one microorganism.
- Conversion of alpha-ketoglutaric acid into glutamic acid by another microorganism .
Factors affecting the fermentation process include the carbon source (e.g., glucose, sucrose), nitrogen source (e.g., ammonium sulfate, ammonium chloride), growth factors (e.g., biotin), oxygen supply, and pH of the medium .
Chemical Reactions Analysis
Types of Reactions: Glutamic acid undergoes various chemical reactions, including:
Oxidation: Glutamic acid can be oxidized to form alpha-ketoglutarate.
Reduction: It can be reduced to form gamma-aminobutyric acid.
Substitution: Glutamic acid can undergo substitution reactions to form derivatives such as N-acetylglutamic acid.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acetylation can be carried out using acetic anhydride under acidic conditions.
Major Products:
Oxidation: Alpha-ketoglutarate.
Reduction: Gamma-aminobutyric acid.
Substitution: N-acetylglutamic acid.
Scientific Research Applications
Glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various compounds.
Biology: Glutamic acid plays a crucial role in cellular metabolism and neurotransmission.
Medicine: It is used in the treatment of neurological disorders and as a component of parenteral nutrition.
Industry: Glutamic acid is used in the production of monosodium glutamate, a flavor enhancer .
Comparison with Similar Compounds
Glutamine: Similar to glutamic acid but has an amide group instead of a carboxyl group.
Aspartic Acid: Another amino acid with a similar structure but has one less methylene group.
Uniqueness: Glutamic acid is unique due to its role as the most abundant excitatory neurotransmitter in the vertebrate nervous system and its involvement in the synthesis of gamma-aminobutyric acid .
Properties
IUPAC Name |
(2S)-2-aminopentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Record name | GLUTAMIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | glutamic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Glutamic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25513-46-6, Array | |
Record name | Poly(L-glutamic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25513-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glutamic Acid [USAN:INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5020659 | |
Record name | L-Glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White crystals or crystalline powder, Solid; [Merck Index] Colorless or white solid; [JECFA], Solid, White free-flowing, crystalline powder; Yeasty, bread-like aroma | |
Record name | L-Glutamic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | GLUTAMIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Glutamic acid | |
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Record name | L-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | L-Glutamic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1410/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
Sublimes at 175 °C | |
Record name | GLUTAMIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sparingly soluble in water; practically insoluble in ethanol or ether, In water, 8570 mg/L at 25 °C, Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents., 8.57 mg/mL, Slight soluble in water and ether, Insoluble (in ethanol) | |
Record name | Glutamic acid | |
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Record name | GLUTAMIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | GLUTAMIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |
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Record name | L-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000148 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | L-Glutamic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1410/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.538 g/cu cm at 20 °C | |
Record name | GLUTAMIC ACID | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure: 1.7X10-8 mm Hg at 25 °C /Extrapolated from liquid-phase temperatures to a solid at 25 °C/, <1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve)) | |
Record name | GLUTAMIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |
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Mechanism of Action |
Glutamate activates both ionotropic and metabotropic glutamate receptors. The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis. It is conjectured that glutamate is involved in cognitive functions like learning and memory in the brain, though excessive amounts may cause neuronal damage associated in diseases like amyotrophic lateral sclerosis, lathyrism, and Alzheimer's disease. Also, the drug phencyclidine (more commonly known as PCP) antagonizes glutamate at the NMDA receptor, causing behavior reminiscent of schizophrenia. Glutamate in action is extremely difficult to study due to its transient nature. | |
Record name | Glutamic acid | |
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Color/Form |
Orthorhombic plates from dilute alcohol | |
CAS No. |
56-86-0 | |
Record name | L-Glutamic acid | |
Source | CAS Common Chemistry | |
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Record name | Glutamic Acid [USAN:INN] | |
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Record name | Glutamic acid | |
Source | DrugBank | |
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Record name | Glutamic acid | |
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Record name | GLUTAMIC ACID | |
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Record name | GLUTAMIC ACID | |
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Record name | L-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000148 | |
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Melting Point |
213 °C (OECD Guideline 102 (Melting point / Melting Range)) | |
Record name | Glutamic acid | |
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URL | https://www.drugbank.ca/drugs/DB00142 | |
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